Cas no 886908-23-2 (3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)

3-Fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a fluorinated benzamide derivative featuring a 1,3,4-oxadiazole core with a methylsulfanylphenyl substituent. This compound is of interest in medicinal chemistry and drug discovery due to its structural complexity, which combines a fluorine atom for enhanced metabolic stability and a sulfur-containing moiety for potential bioactivity. The 1,3,4-oxadiazole scaffold is known for its versatility in pharmaceutical applications, often contributing to improved binding affinity and selectivity. The presence of both electron-withdrawing (fluoro) and electron-donating (methylsulfanyl) groups may influence its physicochemical properties, making it a valuable intermediate for further derivatization or biological evaluation.
3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide structure
886908-23-2 structure
Product name:3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
CAS No:886908-23-2
MF:C16H12FN3O2S
MW:329.348785400391
CID:5477432

3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
    • Inchi: 1S/C16H12FN3O2S/c1-23-13-8-3-2-7-12(13)15-19-20-16(22-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
    • InChI Key: OJNUIKJIBUTQHV-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2SC)O1)(=O)C1=CC=CC(F)=C1

3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2645-0013-2μmol
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2645-0013-4mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2645-0013-15mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2645-0013-50mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2645-0013-5μmol
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2645-0013-1mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2645-0013-3mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2645-0013-75mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2645-0013-20mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2645-0013-30mg
3-fluoro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
886908-23-2 90%+
30mg
$119.0 2023-05-16

Additional information on 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide

Recent Advances in the Study of 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide (CAS: 886908-23-2)

The compound 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide (CAS: 886908-23-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. The unique structural features of this compound, including the 1,3,4-oxadiazole core and the fluorine substitution, contribute to its ability to interact with specific kinase targets.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide exhibits potent inhibitory activity against a subset of tyrosine kinases, particularly those involved in angiogenesis and tumor growth. The compound was synthesized via a multi-step procedure involving the condensation of 2-(methylsulfanyl)benzoic acid hydrazide with 3-fluorobenzoyl chloride, followed by cyclization to form the oxadiazole ring. The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structural integrity.

Further investigations into the compound's mechanism of action revealed that it binds to the ATP-binding pocket of target kinases, thereby preventing phosphorylation of downstream substrates. Molecular docking studies supported these findings, showing favorable interactions between the compound and key residues in the kinase active site. Additionally, in vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values in the low micromolar range for several cancer cell lines.

Beyond its kinase inhibitory properties, 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide has also been explored for its potential anti-inflammatory effects. A recent study in the European Journal of Pharmacology reported that the compound reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory conditions. The exact molecular targets responsible for this effect are still under investigation, but preliminary data point to modulation of NF-κB signaling.

Despite these promising findings, challenges remain in the development of 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Nevertheless, the compound represents a valuable lead structure for the design of new kinase inhibitors and anti-inflammatory agents.

In conclusion, recent research on 3-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide (CAS: 886908-23-2) underscores its potential as a versatile scaffold for drug discovery. Its dual activity as a kinase inhibitor and anti-inflammatory agent makes it a compelling candidate for further development. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties to enhance its therapeutic potential.

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